4-Methoxy-1-benzothiophene-2-carbaldehyde
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Overview
Description
4-Methoxy-1-benzothiophene-2-carbaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The methoxy group at the 4-position and the formyl group at the 2-position make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-benzothiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-methoxyphenylacetic acid, the compound can be synthesized through a series of steps including bromination, cyclization, and formylation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and formylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-benzothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: 4-Methoxy-1-benzothiophene-2-carboxylic acid.
Reduction: 4-Methoxy-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and formyl groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-benzothiophene-2-carboxylic acid
- 4-Methoxy-1-benzothiophene-2-methanol
- 4-Methoxy-1-benzothiophene
Uniqueness
4-Methoxy-1-benzothiophene-2-carbaldehyde is unique due to the presence of both a methoxy group and a formyl group, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, it offers a unique combination of properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
52526-31-5 |
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Molecular Formula |
C10H8O2S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
4-methoxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-12-9-3-2-4-10-8(9)5-7(6-11)13-10/h2-6H,1H3 |
InChI Key |
IDKQXEZVDUAOQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(SC2=CC=C1)C=O |
Origin of Product |
United States |
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